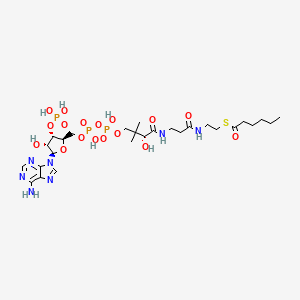

S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) hexanethioate

Vue d'ensemble

Description

Le Hexanoyl-CoA, également connu sous le nom de coenzyme A hexanoyle, est un acyl-CoA à chaîne moyenne. Il joue un rôle crucial dans diverses voies métaboliques, notamment l'oxydation des acides gras, la biosynthèse des lipides et la formation de céramides. Ce composé est impliqué dans le transfert de groupes acyle et est essentiel au métabolisme des acides gras dans les organismes procaryotes et eucaryotes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Hexanoyl-CoA peut être synthétisé par des méthodes chimio-enzymatiques. Une approche courante consiste à activer l'acide hexanoïque avec la coenzyme A en présence d'adénosine triphosphate et d'ions magnésium. Cette réaction est généralement catalysée par les enzymes acyl-CoA synthétases .

Méthodes de production industrielle : Dans les milieux industriels, le Hexanoyl-CoA est souvent produit par fermentation microbienne. Des micro-organismes génétiquement modifiés, tels qu'Escherichia coli, sont utilisés pour exprimer les enzymes nécessaires à la biosynthèse du Hexanoyl-CoA à partir de sources de carbone simples comme le glucose .

Analyse Des Réactions Chimiques

Types de réactions : Le Hexanoyl-CoA subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour produire de l'acide hexanoïque et d'autres métabolites.

Réduction : Il peut être réduit pour former de l'hexanol.

Substitution : Il peut participer à des réactions de substitution pour former différents dérivés d'acyl-CoA.

Réactifs et conditions courants :

Oxydation : Nécessite de l'oxygène ou d'autres agents oxydants.

Réduction : Implique généralement des agents réducteurs comme le borohydrure de sodium.

Substitution : Utilise souvent des nucléophiles comme les amines ou les thiols.

Principaux produits :

Oxydation : Acide hexanoïque.

Réduction : Hexanol.

Substitution : Divers dérivés d'acyl-CoA.

4. Applications de la recherche scientifique

Le Hexanoyl-CoA a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme substrat dans les essais enzymatiques pour étudier les acyl-CoA synthétases et autres enzymes apparentées.

Biologie : Joue un rôle dans l'étude des voies métaboliques, en particulier dans le métabolisme des acides gras.

Médecine : Étudié pour son rôle potentiel dans les troubles métaboliques et comme biomarqueur de certaines maladies.

Industrie : Utilisé dans la production de biocarburants et de bioplastiques par des procédés de fermentation microbienne.

5. Mécanisme d'action

Le Hexanoyl-CoA fonctionne comme un transporteur de groupe acyle. Il transfère des groupes acyle à divers substrats, facilitant la synthèse et la dégradation des acides gras. Le composé interagit avec des enzymes comme les acyl-CoA synthétases, les acyl-CoA déshydrogénase et les énoyl-CoA hydratases, qui sont impliquées dans la voie de β-oxydation .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is a derivative of adenosine and exhibits biological activity that can be leveraged in drug design. Its structure suggests potential roles in:

- Antiviral Agents : The presence of the purine base indicates possible antiviral properties. Research into nucleoside analogs has shown that modifications to the purine structure can enhance antiviral activity against various viruses, including HIV and hepatitis viruses .

- Anticancer Therapeutics : Given its structural similarity to ATP (adenosine triphosphate), this compound may interfere with cellular energy metabolism in cancer cells. Studies have indicated that alterations in ATP metabolism can affect tumor growth and survival .

Biochemical Applications

This compound's unique structure allows it to function as a biochemical tool in various studies:

- Enzyme Inhibition Studies : The compound can be used to study the inhibition of enzymes involved in nucleotide metabolism. For instance, its interaction with kinases could provide insights into the regulation of cellular energy pathways .

- Cell Signaling Pathways : By mimicking ATP or other nucleotides, this compound may play a role in modulating cell signaling pathways. Understanding these interactions could lead to advancements in targeted therapies for diseases characterized by dysregulated signaling .

Pharmaceutical Development

In the pharmaceutical industry, compounds like S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) hexanethioate are critical for developing new medications:

- Drug Formulation : Its hydrophilic nature may facilitate the formulation of injectable drugs that require rapid absorption and bioavailability. Research has shown that compounds with similar structures can enhance solubility and stability in aqueous environments .

Case Studies and Research Findings

Several case studies highlight the applications of similar compounds:

- Antiviral Activity : A study demonstrated that modified purines could inhibit viral replication by interfering with nucleotide synthesis pathways. This suggests that derivatives of S-(2-(3... could be potent antiviral agents .

- Cancer Metabolism : Research involving ATP analogs has shown that they can selectively inhibit cancer cell proliferation by disrupting energy metabolism. This opens avenues for using this compound in cancer treatment regimens .

Mécanisme D'action

Hexanoyl-CoA functions as an acyl group carrier. It transfers acyl groups to various substrates, facilitating the synthesis and degradation of fatty acids. The compound interacts with enzymes like acyl-CoA synthetases, acyl-CoA dehydrogenases, and enoyl-CoA hydratases, which are involved in the β-oxidation pathway .

Comparaison Avec Des Composés Similaires

Le Hexanoyl-CoA est similaire à d'autres acyl-CoA à chaîne moyenne, comme l'octanoyl-CoA et le décanoyl-CoA. Il est unique dans sa préférence pour certaines enzymes, comme la ghréline O-acyltransférase, qui a une affinité plus élevée pour le Hexanoyl-CoA par rapport aux autres acyl-CoA .

Composés similaires :

- Octanoyl-CoA

- Décanoyl-CoA

- Butyryl-CoA

- Acetyl-CoA

Le Hexanoyl-CoA se démarque par ses interactions spécifiques avec les enzymes et son rôle dans les voies métaboliques uniques.

Activité Biologique

S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) hexanethioate is a complex compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevance in therapeutic contexts.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological activity:

- Molecular Formula : CHNOPS

- Molecular Weight : 851.61 (anhydrous free acid basis)

- CAS Number : Not available

The intricate arrangement of purine derivatives and phosphonate groups suggests that the compound may interact with various biological targets, particularly in the context of enzyme inhibition.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on specific enzymes:

- Nicotinamide N-Methyltransferase (NNMT) : This enzyme is involved in the methylation of nicotinamide. Inhibitors of NNMT have shown potential in cancer therapy due to their role in metabolic regulation and epigenetic modifications. A study demonstrated that bisubstrate inhibitors related to the compound exhibited IC values as low as 4.4 μM against NNMT, indicating potent enzyme inhibition .

2. Anticancer Properties

The compound's structural features suggest potential anticancer activity. The presence of purine derivatives is associated with various cellular processes, including DNA synthesis and repair. Inhibiting enzymes like NNMT can lead to altered methylation patterns in cancer cells, potentially inhibiting tumor growth .

The mechanism by which this compound exerts its biological effects primarily involves:

- Binding Affinity : The compound likely binds to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions facilitated by its functional groups.

- Structural Modifications : The incorporation of prodrug strategies has been shown to enhance cellular permeability and bioavailability, which is crucial for effective therapeutic outcomes .

Case Studies

Several studies have explored the biological activity of related compounds:

- Inhibition Studies : A study on triazole-adensosine analogs demonstrated selective inhibition of PRMT5 (protein arginine methyltransferase 5), highlighting the importance of structural modifications for enhancing potency .

- Cellular Activity Assessments : Research on NNMT inhibitors indicated that while biochemical assays showed potent inhibition at micromolar concentrations, cellular assays revealed a significant gap in activity due to poor permeability . This emphasizes the need for further structural optimization.

Propriétés

Numéro CAS |

5060-32-2 |

|---|---|

Formule moléculaire |

C27H46N7O17P3S |

Poids moléculaire |

865.7 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate |

InChI |

InChI=1S/C27H46N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,20-,21-,22+,26-/m1/s1 |

Clé InChI |

OEXFMSFODMQEPE-HDRQGHTBSA-N |

SMILES |

CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES isomérique |

CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canonique |

CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Key on ui other cas no. |

5060-32-2 |

Description physique |

Solid |

Synonymes |

coenzyme A, hexanoyl- hexanoyl-CoA hexanoyl-coenzyme A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.